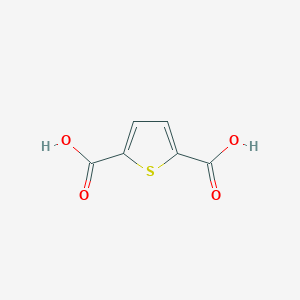

2,5-Thiophenedicarboxylic acid

Cat. No. B147516

Key on ui cas rn:

4282-31-9

M. Wt: 172.16 g/mol

InChI Key: YCGAZNXXGKTASZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04065442

Procedure details

The di-silver of thiophene-2.5-dicarboxylic acid was prepared in 96 mole % yield by reacting 34.4 grams, 0.2 moles, of disodium thiophene-2,5-dicarboxylate in 500 milliliters of water with 0.4 moles of silver nitrate in 500 milliliters of water, collecting the precipitated silver salt on a filter, followed by washing and drying of the salt. The di-silver salt, 7.75 grams, and 0.02 moles, which decomposes at 315° C, was placed as a thin layer of powdered silver salt along the length of a Vycor reactor tube and heated in a furnace under nitrogen at 350° C for two minutes. Carbon dioxide (CO2) evolved with a sudden puffing up. Combustion of the silver salt subsided with the formation of the polymer and with cessation of evolution of CO2. Heating was stopped and the nitrogen purge was maintained while the tube and contents cooled to room temperature. The calculated loss of CO2 for 0.04 moles CO2 was 1.76 grams. Actual weight loss was 1.95 grams. The resulting carbon-like polymer containing silver analyzed: carbon 15.4%, hydrogen 0.6%, sulfur 4.4%, and silver 79.7%.

Name

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=[C:2]1[C:9]([O-:11])=[O:10].[Na+].[Na+].C(=O)=O.[H][H].[S]>O.[N+]([O-])([O-])=O.[Ag+].[Ag]>[S:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=[C:2]1[C:9]([OH:11])=[O:10] |f:0.1.2,7.8,^3:18|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ag]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ag]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.4 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ag+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ag]

|

Step Four

|

Name

|

|

|

Quantity

|

0.04 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[S]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

350 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying of the salt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decomposes at 315° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained while the tube and contents

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S1C(=CC=C1C(=O)O)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |